3-Nitro-5-(trifluoromethoxy)benzoic acid
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Overview
Description
3-Nitro-5-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H4F3NO4. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a benzoic acid core. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
The synthesis of 3-Nitro-5-(trifluoromethoxy)benzoic acid can be achieved through several methods:
Reaction of 3-nitrobenzoic acid with trifluoromethyl magnesium fluoride: This method involves the reaction of 3-nitrobenzoic acid with trifluoromethyl magnesium fluoride to produce this compound.
Reduction of 2,3,4,5-tetrafluorobenzaldehyde with dinitrobenzene: This method involves the initial reaction of 2,3,4,5-tetrafluorobenzaldehyde with dinitrobenzene to form 4-(dinitrophenyl)-2,3,4,5-tetrafluorobenzoic acid, followed by a reduction reaction to yield this compound.
Chemical Reactions Analysis
3-Nitro-5-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) under specific conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas (H2) and catalysts such as palladium on carbon (Pd/C). .
Scientific Research Applications
3-Nitro-5-(trifluoromethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 3-Nitro-5-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate enzyme activity and affect cellular pathways .
Comparison with Similar Compounds
3-Nitro-5-(trifluoromethoxy)benzoic acid can be compared with other similar compounds such as:
3-Nitro-5-(trifluoromethyl)benzoic acid: This compound has a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group, which affects its reactivity and applications.
4-(Trifluoromethyl)benzoic acid: This compound lacks the nitro group, resulting in different chemical properties and uses.
3-Nitrobenzoic acid: This compound lacks the trifluoromethoxy group, making it less lipophilic and altering its biological activity.
Properties
IUPAC Name |
3-nitro-5-(trifluoromethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO5/c9-8(10,11)17-6-2-4(7(13)14)1-5(3-6)12(15)16/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBXVJDKTNZJQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803884-01-6 |
Source
|
Record name | 3-nitro-5-(trifluoromethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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